molecular formula C21H28O5 B1669442 Cortisone CAS No. 53-06-5

Cortisone

Cat. No.: B1669442
CAS No.: 53-06-5
M. Wt: 360.4 g/mol
InChI Key: MFYSYFVPBJMHGN-ZPOLXVRWSA-N
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Mechanism of Action

Target of Action

Cortisone, a naturally occurring corticosteroid metabolite, primarily targets the glucocorticoid receptors in the body . These receptors are found in almost all body cells but are most abundant in the liver . The binding of this compound to these receptors plays a crucial role in the regulation of major body functions such as glycemic metabolism, immune system, and inflammation .

Mode of Action

This compound interacts with its targets through both genomic and non-genomic mechanisms . In the genomic mechanism, this compound diffuses into the cell and binds to the glucocorticoid receptors in the cytoplasm. This binding triggers a conformational change in the receptor, allowing it to translocate into the nucleus where it regulates the transcription of genes involved in the inflammatory response . In the non-genomic mechanism, this compound can bind to membrane receptors, inducing rapid neurotransmitter-like effects .

Biochemical Pathways

This compound affects several biochemical pathways. The first and rate-limiting step in steroidogenesis, the process by which cholesterol is converted to steroid hormones, involves the conversion of cholesterol to pregnenolone by the enzyme P450scc (CYP11A1). This step is subject to multiple regulatory mechanisms . This compound also influences the gluconeogenic pathway in the liver, affecting the expression of genes like PCK1 and G6PC .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound can be administered as a prodrug, meaning it has to be converted by the body, specifically the liver, into cortisol after administration to be effective . It can be administered intravenously, orally, intra-articularly (into a joint), or transcutaneously . The rate and extent to which this compound enters the systemic circulation and thereby gains access to the site of action is referred to as its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . It also modulates major neurotransmitter systems, promotes the viability of neurons, plays an important role in myelination, and influences cognitive processes . Moreover, this compound increases the availability of all fuel substrates by mobilizing glucose, free fatty acids, and amino acids from endogenous stores .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of cortisol to the inactive metabolite this compound is particularly prominent in the kidneys . Additionally, the effectiveness of this compound can be affected by interactions with other drugs . Therefore, the environment in which this compound operates, including the presence of other medications and the specific organ systems involved, plays a significant role in its action.

Biochemical Analysis

Biochemical Properties

Cortisone interacts with various enzymes, proteins, and other biomolecules. This conversion involves the enzyme 11-beta-dehydrogenase isozyme 2 . This compound also has a role in the regulation of our response to stress, via activation of the hypothalamic–pituitary–adrenal axis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . This compound prompts cells to release sugar (glucose) into your blood to provide fuel for your brain and muscles so they can continue dealing with the stressful situation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Cortisol is converted by the action of the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 into the inactive metabolite this compound, particularly in the kidneys . This is done by oxidizing the alcohol group at carbon 11. This compound is then converted back to the active steroid cortisol by stereospecific hydrogenation at carbon 11 by the enzyme 11β-Hydroxysteroid dehydrogenase type 1, particularly in the liver .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects, such as polyuria, polydipsia, alopecia, muscle weakness, panting, lethargy and obesity . These effects are of greater concern to pet owners than to the animals themselves .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, an injection of corticosterone increased vigilance behavior within two minutes in a study . Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is one of several end-products of a process called steroidogenesis, which starts with the synthesis of cholesterol and proceeds through a series of modifications in the adrenal gland to become any one of many steroid hormones .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is converted in the liver to the active metabolite hydrothis compound . The steroidogenic acute regulatory protein (StAR), and translocator protein (TSPO), in a complex with various proteins including VDAC and ATAD3A, are involved in the transport of cholesterol to the inner membrane of the mitochondria .

Subcellular Localization

This compound has specific subcellular localizations that affect its activity or function. SUMOylation of 11β-HSD2 at residue K266 modulates cortisol-mediated mineralocorticoid receptor nuclear translocation independently of effects on transactivation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cortisone can be synthesized from diosgenin, a steroid sapogenin, through a series of chemical reactions. The process involves microbial transformation and enzymatic reactions, which include hydroxylation and dehydrogenation steps . The starting material, diosgenin, undergoes several chemical transformations to produce this compound.

Industrial Production Methods: Industrial production of this compound involves the use of microbial transformation and enzymatic processes. Corynebacterium simplex is commonly used for the 1,2-dehydrogenation step in the synthesis of corticosteroids . This combination of chemistry and biotechnology has been developed over the years to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Cortisone undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the oxidation of cortisol to this compound by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 .

Common Reagents and Conditions: Common reagents used in the synthesis and transformation of this compound include microbial enzymes, oxidizing agents, and reducing agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors for enzymatic reactions .

Major Products Formed: The major product formed from the oxidation of cortisol is this compound. Additionally, this compound can be further transformed into other corticosteroids, such as hydrothis compound, through reduction reactions .

Scientific Research Applications

Cortisone has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, this compound is used to treat inflammatory conditions, such as rheumatoid arthritis, and other endocrine disorders . In chemistry, this compound is studied for its chemical properties and reactions. In biology, this compound is used to understand the mechanisms of steroid hormones and their effects on the body. In industry, this compound is produced for pharmaceutical use and is a key component in the production of other corticosteroids .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSYFVPBJMHGN-ZPOLXVRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022857
Record name Cortisone
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortisone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002802
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Solubility

0.28 mg/mL at 25 °C
Record name Cortisone
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CAS No.

53-06-5
Record name Cortisone
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Record name Cortisone [INN:BAN]
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Record name Cortisone
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Record name Cortisone
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Record name CORTISONE
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Record name Cortisone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222 °C
Record name Cortisone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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